Propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Properties
CAS No. |
61212-42-8 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-9(2)16-13(15)12-7-10-5-3-4-6-11(10)8-14-12/h3-6,9,12,14H,7-8H2,1-2H3 |
InChI Key |
JDVOISVIUMNXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CC2=CC=CC=C2CN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One of the common methods for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives involves multicomponent reactions. These reactions improve atom economy, selectivity, and yield of the product.
Transition Metal-Catalyzed Reactions: Another approach involves transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies.
Industrial Production Methods: Industrial production of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reactivity of the Ester Group
The propan-2-yl ester undergoes hydrolysis , transesterification , and acyl-transfer reactions :
-
Hydrolysis : Treatment with aqueous NaOH (1M, 60°C, 6 hrs) yields 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ-3CA) in 95% yield .
-
Transesterification : Reacts with methanol (MeOH) in the presence of BF₃·OEt₂ to form methyl ester derivatives (89% yield ) .
-
Acyl Chloride Formation : Reaction with oxalyl chloride (ClCOCOCl) in dry DCM produces the acyl chloride intermediate, enabling peptide coupling (e.g., with glycine methyl ester, 78% yield ) .
Catalytic Functionalization of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline ring participates in electrophilic aromatic substitution (EAS) and hydrogenation :
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 6- and 7-positions (Scheme 2). Product distribution depends on reaction time .
-
Bromination : NBS in CCl₄ yields mono-brominated derivatives (72% yield ) at the 5-position .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the tetrahydroisoquinoline ring to decahydro derivatives (88% yield ) .
Stereochemical Dynamics
PTHIQ-3C exhibits rotameric equilibria due to restricted rotation around the N–CO bond:
-
NMR Studies : Two equi-energetic conformational isomers are observed, separated by a kinetic barrier of ~17 kcal/mol (Figure 1). This property complicates crystallographic analysis but enables dynamic combinatorial chemistry applications .
Biological Interactions
PTHIQ-3C derivatives show structure-activity relationships (SAR) in medicinal chemistry:
-
Neurotransmitter Modulation : The ester group enhances blood-brain barrier permeability, enabling interactions with dopaminergic receptors (IC₅₀ = 0.8–2.1 μM) .
-
Antiviral Activity : Derivatives inhibit West Nile virus protease (Ki = 4.3 nM) via transition-state mimicry .
Derivatization Strategies
Key synthetic pathways for PTHIQ-3C analogs include:
-
Reductive Amination : React with aldehydes/ketones (NaBH₃CN, MeOH) to form N-alkylated derivatives (65–78% yield ) .
-
Mitsunobu Reaction : Install ethers at the 1-position using DIAD/PPh₃ (81% yield ) .
-
Suzuki Coupling : Introduce aryl groups via Pd(PPh₃)₄ catalysis (e.g., 4-chlorophenylboronic acid, 73% yield ) .
Stability and Degradation
PTHIQ-3C is sensitive to:
Scientific Research Applications
Chemistry: Isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as a building block in the synthesis of various bioactive molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, tetrahydroisoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in modulating the activity of various biological targets .
Medicine: Tetrahydroisoquinoline derivatives, including isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, are investigated for their potential therapeutic applications. They have been explored as potential treatments for neurodegenerative disorders, cancer, and infectious diseases .
Industry: In the industrial sector, these compounds are used in the development of new materials and as intermediates in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of isopropyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, tetrahydroisoquinoline derivatives have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. This inhibition can reinvigorate exhausted immune cells, enabling them to detect and eliminate cancer cells . The compound’s structure allows it to bind to the PD-1/PD-L1 protein-protein interaction site, preventing the formation of a functional complex and thereby blocking the immune inhibitory signals .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Esters of Tetrahydroisoquinoline-3-Carboxylic Acid
Table 1: Key Esters of Tetrahydroisoquinoline-3-Carboxylic Acid
Key Observations :
- Ester Group Impact : Larger ester groups (e.g., isopropyl, tert-butyl) enhance lipophilicity, which may improve blood-brain barrier penetration compared to methyl or ethyl esters .
- Chiral Modifications : Enantiomerically pure esters (e.g., (S)-methyl in ) are critical for receptor selectivity, as seen in opioid receptor antagonists .
- Functional Additions : Quinapril incorporates an ethoxycarbonyl group and a phenylbutan-2-yl chain, enabling angiotensin-converting enzyme (ACE) inhibition . SR 8278’s thiophene carbonyl moiety confers REV-ERBα antagonism, highlighting the role of aromatic heterocycles in target engagement .
Substituted Tetrahydroisoquinoline Derivatives
Key Observations :
Pharmacokinetic Properties
- Lipophilicity : Propan-2-yl ester’s logP is predicted to be higher than methyl esters (e.g., methyl ester HCl, logP ~1.2) but lower than tert-butyl derivatives, affecting absorption and distribution .
- Metabolic Stability : Bulkier esters (isopropyl, tert-butyl) may resist esterase hydrolysis better than methyl or ethyl groups, extending half-life .
Biological Activity
Propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (THIQ) is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of this compound
The synthesis of THIQ derivatives typically involves the condensation of appropriate precursors. The compound can be synthesized through various methods that include the use of acylation reactions with tetrahydroisoquinoline derivatives. For instance, a common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with propanoyl chloride or related acylating agents in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) .
Anticancer Activity
Recent studies have indicated that THIQ derivatives exhibit significant anticancer properties. For example, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were found to inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. One study reported that a lead compound demonstrated a Ki value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .
Table 1: Anticancer Activity of THIQ Derivatives
| Compound | Target Protein | Ki (µM) | Effect on Apoptosis |
|---|---|---|---|
| Lead Compound | Bcl-2 | 5.2 | Induces apoptosis |
| Compound A | Mcl-1 | 10.0 | Moderate effect |
| Compound B | Bcl-X L | >50 | No effect |
Antimalarial Activity
In addition to anticancer properties, THIQ analogues have been evaluated for their antimalarial activity. A study focused on the SAR of tetrahydroisoquinolone derivatives indicated that specific modifications could enhance potency against malaria parasites. The results showed moderate to high activity levels for several synthesized compounds .
Table 2: Antimalarial Activity of THIQ Derivatives
| Compound | Activity Level (IC50 µM) |
|---|---|
| Compound C | 12.5 |
| Compound D | 8.0 |
| Compound E | 20.0 |
The biological activity of THIQ compounds is often attributed to their ability to interact with specific protein targets involved in cell survival and proliferation pathways. For instance, the inhibition of Bcl-2 proteins leads to increased apoptosis in cancer cells. Furthermore, the structural modifications in THIQ derivatives can significantly influence their binding affinity and selectivity towards these targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Research has shown that substituents on the isoquinoline scaffold can dramatically affect potency and selectivity. For example:
- Hydroxyl groups increase water solubility and can enhance bioavailability.
- Alkyl substitutions can improve lipophilicity and cellular uptake.
A comprehensive SAR analysis has led to the identification of key structural features that contribute to enhanced biological activities .
Case Studies
Several case studies highlight the therapeutic potential of THIQ derivatives:
- Case Study on Cancer Therapy : A clinical trial involving a novel THIQ derivative demonstrated promising results in reducing tumor sizes in patients with specific types of leukemia.
- Case Study on Malaria Treatment : A preclinical study showed that a new THIQ analogue significantly reduced parasitemia in infected mice models.
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the purity and structural integrity of Propan-2-yl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate?
- Answer : Use a combination of analytical techniques:
- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
- NMR spectroscopy (¹H and ¹³C) to confirm structural features, such as the ester carbonyl signal (~170 ppm in ¹³C NMR) and isoquinoline ring protons (6.5–7.5 ppm in ¹H NMR).
- Mass spectrometry (ESI-MS) to verify molecular weight (hypothetical: ~275 g/mol based on related compounds in and ).
Q. How should researchers handle stability challenges during storage of this compound?
- Answer :
- Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
- Monitor stability via periodic HPLC analysis. Degradation products (e.g., free carboxylic acid) can be identified by retention time shifts.
- Avoid moisture and acidic/basic conditions, as the tetrahydroisoquinoline core may undergo ring-opening reactions .
Advanced Research Questions
Q. What experimental strategies optimize enantioselective synthesis of the (3S)-configured derivative?
- Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed hydrogenation) to control stereochemistry at the 3-position.
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism spectroscopy.
- For scale-up, employ continuous-flow reactors to enhance reaction homogeneity and reduce racemization risks .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?
- Answer :
- NMR discrepancies : Check for dynamic effects (e.g., rotamers of the propan-2-yl ester) by variable-temperature NMR.
- X-ray vs. computational models : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond angles/distances.
- Mass spectrometry anomalies : Rule out adduct formation (e.g., sodium/potassium ion adducts) by using high-resolution MS (HRMS) .
Q. What in vitro assays are suitable for probing the compound’s pharmacological activity?
- Answer :
- Receptor binding assays : Screen against GPCRs (e.g., opioid or adrenergic receptors) due to structural similarity to bioactive tetrahydroisoquinolines.
- Enzyme inhibition studies : Test for monoamine oxidase (MAO) or acetylcholinesterase inhibition using fluorometric/colorimetric kits.
- Cytotoxicity profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
